molecular formula C12H11NO B6291410 4-(3-Oxocyclopentyl)benzonitrile CAS No. 284022-94-2

4-(3-Oxocyclopentyl)benzonitrile

Cat. No.: B6291410
CAS No.: 284022-94-2
M. Wt: 185.22 g/mol
InChI Key: DAJJPEJONXVOKT-UHFFFAOYSA-N
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Description

General Context of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, a compound where a cyano group is attached to a benzene (B151609) ring, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.orgacs.org The cyano group is a versatile functional group that can undergo a wide array of chemical transformations. acs.org Benzonitriles are key precursors in the synthesis of various organic compounds, including amides, amines, and ketones. wikipedia.org They are prepared through several methods, such as the ammoxidation of toluene, the dehydration of benzamides, or the Rosenmund-von Braun reaction. wikipedia.org In laboratory settings, benzonitriles serve as useful solvents and precursors to many derivatives. wikipedia.org They can also form coordination complexes with transition metals, which act as valuable synthetic intermediates. wikipedia.org The reactivity of the benzonitrile moiety makes it a crucial component in the development of new synthetic methodologies and the construction of complex molecular architectures. acs.orgthieme-connect.de

Overview of Cyclopentanone (B42830) Motifs in Synthetic Chemistry

The cyclopentanone ring, a five-membered cyclic ketone, is another essential structural motif in organic synthesis. ontosight.aiwikipedia.org It is found in a wide range of naturally occurring and synthetically important molecules, including fragrances like jasmone (B1672801) and pharmaceuticals such as cyclopentobarbital. wikipedia.org The cyclopentanone framework provides a versatile scaffold that can be readily functionalized, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai The reactivity of the ketone group and the potential for stereoselective modifications of the ring make cyclopentanones attractive starting materials for the synthesis of bioactive compounds. acs.org Various synthetic strategies are employed to construct the cyclopentanone core, highlighting its importance in organic chemistry. thieme-connect.com

Significance of Hybrid Benzonitrile-Cyclopentanone Structures in Molecular Design

The combination of a benzonitrile group and a cyclopentanone ring within a single molecule, as seen in 4-(3-Oxocyclopentyl)benzonitrile, creates a hybrid structure with significant potential in molecular design. This fusion of two highly functionalized motifs offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. Such hybrid molecules are of interest in medicinal chemistry and materials science, where the specific arrangement of aromatic and aliphatic cyclic systems can lead to desirable biological activities or physical properties. The benzonitrile portion can engage in various interactions, including hydrogen bonding and metal coordination, while the cyclopentanone ring provides a three-dimensional framework that can be tailored to fit into specific protein binding sites or to influence the packing of molecules in a solid state.

Research Scope and Objectives Pertaining to this compound

Research focusing on this compound is primarily centered on its synthesis and its use as an intermediate in the preparation of more complex molecules. The compound, with the chemical formula C12H11NO and a molecular weight of 185.22 g/mol , is a subject of interest for developing novel synthetic routes. guidechem.comlabshake.combldpharm.com The exploration of its chemical properties and reactivity is crucial for unlocking its full potential as a building block in organic synthesis. Current objectives include the optimization of its synthesis to improve yields and reduce costs, as well as the investigation of its utility in the creation of novel compounds with potential applications in various fields of chemical science.

Physicochemical Properties of this compound

PropertyValue
CAS Number 284022-94-2
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Topological Polar Surface Area 40.9 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

This data is based on computational predictions. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-oxocyclopentyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-9-1-3-10(4-2-9)11-5-6-12(14)7-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJJPEJONXVOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573110
Record name 4-(3-Oxocyclopentyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284022-94-2
Record name 4-(3-Oxocyclopentyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284022-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Oxocyclopentyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Chemistry of 4 3 Oxocyclopentyl Benzonitrile

Reactivity of the Nitrile Functional Group

The benzonitrile (B105546) portion of the molecule is a gateway to numerous chemical transformations. The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.orglibretexts.org Furthermore, the nitrile group can act as a directing group in aromatic substitution reactions and participate in cycloadditions.

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. libretexts.org This reactivity is foundational for converting the nitrile into other important functional groups, such as amides, carboxylic acids, and primary amines.

Hydration: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated. Complete hydrolysis yields a carboxylic acid. openstax.orglibretexts.org For 4-(3-Oxocyclopentyl)benzonitrile, this transformation removes the nitrile functionality, replacing it with a carboxylic acid group on the benzene (B151609) ring.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org The resulting benzylic amine is a valuable synthetic intermediate. A milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can also be used, which typically yields an aldehyde upon hydrolysis of the intermediate imine.

Table 1: Representative Nucleophilic Addition Reactions of the Nitrile Group

Reagent(s)ProductFunctional Group Transformation
H₃O⁺, Heat4-(3-Oxocyclopentyl)benzoic acidNitrile → Carboxylic Acid
1. LiAlH₄; 2. H₂O[4-(3-Oxocyclopentyl)phenyl]methanamineNitrile → Primary Amine
1. Grignard Reagent (R-MgX); 2. H₃O⁺1-[4-(3-Oxocyclopentyl)phenyl]-1-alkanoneNitrile → Ketone

The carbon-nitrogen triple bond of the nitrile group can participate as a component in various cycloaddition reactions, providing pathways to construct heterocyclic rings.

[3+2] Cycloaddition: A common example is the 1,3-dipolar cycloaddition of nitrile oxides. nih.gov Benzonitrile derivatives can be oxidized to benzonitrile oxides, which are 1,3-dipoles. These intermediates react readily with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like 2-isoxazolines and isoxazoles, respectively. nih.govresearchgate.net This methodology allows for the construction of complex spirocyclic systems when intramolecular reactions are designed.

[4+2] Cycloaddition (Diels-Alder): While less common for simple nitriles, electron-deficient nitriles can act as dienophiles in Diels-Alder reactions. The benzonitrile moiety in this compound is generally not reactive enough for this purpose without further activation.

[2+2+2] Cycloaddition: Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes or alkenes are a powerful method for synthesizing substituted pyridines and other nitrogen-containing heterocycles.

The nitrile group is an effective directing group for ortho-metalation, a process that enables regioselective functionalization of the aromatic ring. wikipedia.orgorganic-chemistry.org

Directed Ortho-Metalation (DoM): The Lewis basic nitrogen atom of the nitrile can coordinate to a strong base, such as an alkyllithium reagent (e.g., n-butyllithium). uwindsor.cabaranlab.org This coordination directs the deprotonation to the nearest ortho position on the benzene ring, forming an aryllithium intermediate. wikipedia.org This nucleophilic intermediate can then be trapped with a variety of electrophiles (E+), leading to the formation of ortho-substituted benzonitrile derivatives. This reaction offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

C-H Activation: The nitrile group can also facilitate transition-metal-catalyzed C-H activation. nih.govnih.gov Catalytic systems, for instance using cobalt, can achieve formal S_N-type reactions like cyanation and halogenation at positions directed by the nitrile group. nih.gov This approach avoids the need for stoichiometric strong bases and offers an alternative route to functionalized aromatic rings.

Reactivity of the Ketone Functional Group

The cyclopentanone (B42830) ring contains a carbonyl group, which is the site of numerous important chemical reactions. The polarization of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and the hydrogens on the adjacent alpha-carbons acidic. chemistrysteps.commsu.edu

One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This reaction converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the product. libretexts.org

Hydride Reductions: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. vub.be Subsequent protonation of the resulting alkoxide intermediate yields a secondary alcohol, 4-(4-hydroxycyclopentyl)benzonitrile. Due to the planar nature of the carbonyl group, the hydride can attack from either face of the cyclopentanone ring, potentially leading to a mixture of stereoisomers. libretexts.org

Alkylations (Grignard and Organolithium Reagents): Carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), readily add to the carbonyl group. khanacademy.org This reaction forms a new carbon-carbon bond and, after acidic workup, produces a tertiary alcohol. This is a powerful method for introducing alkyl, vinyl, or aryl groups to the cyclopentane (B165970) ring.

Table 2: Representative Nucleophilic Addition Reactions of the Ketone Group

Reagent(s)ProductFunctional Group Transformation
1. NaBH₄; 2. H₂O4-(3-Hydroxycyclopentyl)benzonitrileKetone → Secondary Alcohol
1. CH₃MgBr; 2. H₃O⁺4-(3-Hydroxy-3-methylcyclopentyl)benzonitrileKetone → Tertiary Alcohol
NaCN, H⁺4-(3-Cyano-3-hydroxycyclopentyl)benzonitrileKetone → Cyanohydrin
H₂O, H⁺ or OH⁻ (catalyst)4-(3,3-Dihydroxycyclopentyl)benzonitrileKetone → Hydrate (Gem-diol)

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. libretexts.org This allows for a variety of substitution reactions at the α-position. libretexts.org

Halogenation: In the presence of an acid catalyst, ketones can be halogenated at the α-position with reagents like Br₂, Cl₂, or I₂. msu.edu The reaction proceeds through an enol intermediate. youtube.com If basic conditions are used, the reaction proceeds via an enolate and can be difficult to control, often leading to polyhalogenation.

Alkylation: The formation of an enolate ion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the subsequent alkylation of the α-carbon. msu.edu The enolate acts as a nucleophile and attacks an alkyl halide (e.g., CH₃I) in an S_N2 reaction. This is a key method for forming carbon-carbon bonds at the position alpha to a ketone.

Reactivity of the Aromatic Ring

The benzonitrile portion of the molecule undergoes reactions typical of deactivated aromatic rings, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling.

The cyano (-CN) group is a deactivating, meta-directing group for electrophilic aromatic substitution (SEAr). wikipedia.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less nucleophilic. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. msu.edulibretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

The reaction conditions for these substitutions on the deactivated benzonitrile ring are generally harsher than those required for benzene itself. libretexts.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄4-(3-Oxocyclopentyl)-3-nitrobenzonitrile
BrominationBr₂, FeBr₃3-Bromo-4-(3-oxocyclopentyl)benzonitrile

The nitrile group can be a challenging functionality for some cross-coupling reactions, but the aromatic ring can be functionalized prior to the introduction of the nitrile or through modification of a pre-existing group. For example, a halogenated derivative of this compound could undergo various palladium-catalyzed cross-coupling reactions. youtube.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction would couple an aryl halide derivative with a boronic acid or ester. acs.org This is a powerful method for forming carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a viable route to introduce amino groups onto the aromatic ring. acs.org

While direct C-H activation of the benzonitrile ring is challenging, pre-functionalization with a halide offers a versatile handle for these transformations. Research on the catalytic activation of C-C bonds in 3-arylcyclopentanones has shown that a para-cyano substituent is well-tolerated in rhodium-catalyzed rearrangements. nih.gov

Intermolecular and Intramolecular Cascade Reactions of the Compound

The bifunctional nature of this compound makes it an interesting substrate for cascade reactions, where multiple bond-forming events occur in a single pot.

A study on the rhodium-catalyzed C-C bond activation of 3-arylcyclopentanones provides a relevant example. nih.gov In this work, substrates with a p-cyanoaryl group underwent a regioselective cleavage of the more hindered C1-C2 bond of the cyclopentanone ring, followed by an intramolecular C-H activation of the aromatic ring to form α-tetralone derivatives. This transformation showcases an intramolecular cascade where the cyclopentanone ring is rearranged and fused to the aromatic ring.

Table 2: Rhodium-Catalyzed C-C Activation/Rearrangement of a 3-(4-cyanophenyl)cyclopentanone derivative nih.gov
SubstrateCatalyst SystemConditionsMajor ProductYield (%)Regioselective Ratio
3-(4-cyanophenyl)cyclopentanone[Rh(C₂H₄)₂Cl]₂, 2-aminopyridine, TsOH140 °C7-cyano-α-tetralone75>20:1

Furthermore, research on cascade reactions of ortho-carbonyl-substituted benzonitriles has demonstrated that the nitrile group can participate in intramolecular cyclizations. nih.gov For instance, the reaction of 2-formylbenzonitrile with certain nucleophiles leads to the formation of 3-methyleneisoindolin-1-ones through a cascade involving nucleophilic attack on the aldehyde, followed by intramolecular attack of the resulting alkoxide on the nitrile group. While the carbonyl group in this compound is not directly attached to the aromatic ring, derivatives of this compound could be designed to undergo similar intramolecular cascade reactions, leading to complex fused ring systems. For example, an intramolecular cyclization of an alkynylheteroaromatic substrate bearing a tethered cyano group can lead to fused pyridoheterocycles. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide unambiguous evidence for the structure of 4-(3-Oxocyclopentyl)benzonitrile.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The benzonitrile (B105546) portion typically displays an AA'BB' system for the para-substituted ring, with two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the cyclopentyl ring would appear in the aliphatic region (δ 2.0-4.0 ppm). The methine proton alpha to the benzene (B151609) ring would be expected at a downfield-shifted position due to deshielding. The protons adjacent to the carbonyl group would also be shifted downfield relative to other methylene (B1212753) protons on the ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. chemicalbook.com Key signals include the nitrile carbon (δ ~118-120 ppm), the quaternary carbon of the benzene ring attached to the nitrile group (δ ~110-115 ppm), and the carbonyl carbon of the cyclopentanone (B42830) ring (δ > 200 ppm). The aromatic carbons would appear in the typical range of δ 125-150 ppm. The aliphatic carbons of the cyclopentyl ring would be observed at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the cyclopentyl ring, confirming their connectivity. It would also show coupling between the ortho- and meta-protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its attached carbon atom, such as linking the aliphatic proton signals to their corresponding cyclopentyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting the different fragments of the molecule. Key correlations would include the link from the cyclopentyl methine proton to the quaternary aromatic carbon, and from the protons alpha to the carbonyl group to the carbonyl carbon itself. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could reveal the spatial relationship between the methine proton on the cyclopentyl ring and the ortho-protons of the phenyl ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the most prominent and diagnostic peaks would be from the nitrile and ketone groups. The C≡N stretch of the nitrile group gives a sharp, medium-intensity band in the IR spectrum. The C=O stretch of the cyclopentanone results in a strong, sharp absorption. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, would also be observable. Raman spectroscopy provides complementary information, with the nitrile and aromatic ring stretches often being particularly strong. chemicalbook.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The molecular formula of this compound is C₁₂H₁₁NO, corresponding to a monoisotopic mass of 185.0841 Da. guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 185. The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones. Another likely fragmentation is the cleavage of the bond between the cyclopentyl and phenyl rings, leading to fragments corresponding to a benzonitrile cation (m/z 102) or a charged oxocyclopentyl fragment. nih.govrsc.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information in the solid state. wikipedia.org X-ray crystallography would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the planar benzonitrile group. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if applicable)

The carbon atom of the cyclopentyl ring that is attached to the benzonitrile group is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. If the compound is synthesized or isolated in an enantiomerically enriched or pure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric excess (ee) and potentially the absolute configuration of the chiral center, often through comparison with theoretical calculations.

Computational and Theoretical Investigations

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory has emerged as a powerful tool for dissecting the electronic and structural properties of complex organic molecules like 4-(3-Oxocyclopentyl)benzonitrile. By approximating the electron density, DFT allows for the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic character of this compound is dominated by the interplay between the electron-withdrawing benzonitrile (B105546) group and the cyclopentanone (B42830) moiety. DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, are used to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is centered on the nitrile group and the adjacent carbon atoms of the ring. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For similar benzonitrile derivatives, these calculated energy gaps are crucial for understanding their behavior in biological systems. mdpi.com

Parameter Typical Calculated Value (for similar benzonitriles) Significance
HOMO Energy~ -6.5 to -7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -1.5 to -2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 4.0 to 5.0 eVCorrelates with chemical reactivity and stability.

This interactive table provides representative data for benzonitrile derivatives, illustrating the typical outputs of DFT calculations.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. For instance, in reactions such as the reduction of the ketone or nucleophilic addition to the nitrile, DFT can be used to identify the structures of transition states—the high-energy intermediates that govern the reaction rate. By calculating the activation energies associated with these transition states, chemists can predict the most likely reaction pathways.

Studies on the formation of benzonitrile itself have utilized quantum chemistry to model the potential energy path, demonstrating how complex molecules can form from simpler precursors under specific conditions. nih.gov This approach is directly applicable to understanding the synthesis and potential degradation pathways of this compound.

The flexibility of the cyclopentanone ring in this compound gives rise to multiple possible conformations. The two most common are the "envelope" and "twist" forms. DFT calculations can determine the relative energies of these conformers, revealing the most stable three-dimensional structure of the molecule. The potential energy surface, which maps energy as a function of bond rotations and angles, can be scanned to identify all low-energy minima and the barriers to interconversion between them. For related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), understanding the potential energy surface is key to explaining its complex photophysical properties, where different conformations have distinct electronic states.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD can simulate the molecule's vibrations, rotations, and translations. Simulations of liquid benzonitrile have revealed how molecules interact with each other, highlighting the importance of specific hydrogen-bonding interactions. nih.gov For this compound, MD simulations in various solvents could predict its solubility and how it interacts with its environment. These simulations can also be used to study its dynamic behavior when interacting with a biological target, such as an enzyme's active site.

Simulation Parameter Description Typical Application
Force FieldA set of parameters describing the potential energy of the system.Defines the interactions between atoms.
Simulation BoxA defined volume containing the molecule and solvent.Creates a periodic system to simulate bulk properties.
Time StepThe interval at which the equations of motion are solved.Typically 1-2 femtoseconds for molecular simulations.
Temperature & PressureControlled to mimic experimental conditions.Ensures the simulation is physically realistic.

This interactive table outlines the key parameters in a typical molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Chemical Descriptors

QSAR studies aim to build mathematical models that correlate a molecule's structural features with its activity, be it chemical reactivity or biological potency. These models are essential in fields like drug discovery and materials science for predicting the properties of new compounds.

For a molecule like this compound, a QSAR model would begin by calculating a set of "chemical descriptors." These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples include molecular weight, logP (a measure of hydrophobicity), and quantum chemical parameters derived from DFT calculations like HOMO/LUMO energies.

Once a set of descriptors is generated for a series of related compounds, statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are used to find a mathematical equation that best predicts the observed activity. researchgate.net For instance, QSAR models have been successfully developed for other benzene (B151609) derivatives to predict their hallucinogenic activity based on the energies of their frontier orbitals. nih.gov Such a model could be developed for a series of this compound derivatives to predict their potential efficacy as inhibitors of a particular enzyme, guiding the synthesis of more potent analogues.

Identification of Key Structural Features Influencing Activity (non-clinical)

Computational studies, while not available for this compound directly, have been extensively performed on various classes of BACE1 inhibitors, including those developed by Eli Lilly and Company. These studies help to identify the key structural features that are crucial for potent inhibitory activity against BACE1, the enzyme implicated in Alzheimer's disease. The structure of this compound, comprising a benzonitrile moiety linked to a cyclopentanone ring, contains functionalities that are common among BACE1 inhibitors.

The benzonitrile group is a key feature. The nitrile functionality can act as a hydrogen bond acceptor, a feature often exploited in drug design to interact with specific residues in the target's active site. In the context of BACE1 inhibitors, the aromatic ring of the benzonitrile can participate in hydrophobic interactions and π-π stacking with aromatic residues within the enzyme's binding pocket, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). researchgate.net

The cyclopentanone ring represents a non-aromatic, cyclic scaffold. The carbonyl group (C=O) on this ring is a potential hydrogen bond acceptor. The conformational flexibility and specific geometry of the cyclopentanone ring are critical in positioning the pharmacophoric elements correctly within the BACE1 active site. The stereochemistry of the linkage between the benzonitrile and the cyclopentanone ring is also a determining factor for the compound's activity, as it dictates the three-dimensional orientation of the molecule within the binding pocket.

A computational study on a cyclopentanone derivative has shown that the electronegative oxygen of the carbonyl group can form hydrogen bonds with key residues in the BACE1 active site. mdpi.com Furthermore, the hydrophobic surface of the cyclopentyl ring can engage in van der Waals interactions with nonpolar residues of the enzyme. mdpi.com

Structure-activity relationship (SAR) studies on various BACE1 inhibitors have consistently highlighted the importance of specific interactions with the catalytic aspartate residues (Asp32 and Asp228) and the flexible "flap" region of the enzyme. mdpi.comnih.gov For a compound like this compound, it is hypothesized that the benzonitrile and cyclopentanone moieties work in concert to achieve a high binding affinity by occupying specific sub-pockets within the BACE1 active site.

Table 1: Key Structural Features of this compound and Their Hypothesized Role in BACE1 Inhibition

Structural FeaturePotential Role in BACE1 InhibitionSupporting Evidence from Related Compounds
Benzonitrile Moiety- Hydrogen bond acceptor (nitrile group)- Hydrophobic and π-π stacking interactions (benzene ring)Common feature in various enzyme inhibitors, including those targeting proteases. researchgate.net
Cyclopentanone Ring- Hydrogen bond acceptor (carbonyl group)- Hydrophobic interactions (aliphatic ring)- Correct positioning of other functional groupsStudies on other cyclopentanone-containing BACE1 inhibitors show similar interactions. mdpi.com
Linkage Stereochemistry- Determines the 3D orientation in the active siteCritical for optimal binding in virtually all potent enzyme inhibitors.

Molecular Docking and Binding Affinity Predictions (focus on molecular interaction with defined chemical targets)

While specific molecular docking studies for this compound are not publicly available, its status as a BACE1 inhibitor allows for predictions of its binding mode based on the extensive research conducted on other BACE1 inhibitors.

Molecular docking simulations of various BACE1 inhibitors consistently show interactions with key residues in the enzyme's active site. For this compound, the following interactions with BACE1 are predicted:

Hydrogen Bonding: The catalytic dyad of BACE1, consisting of Asp32 and Asp228, is crucial for its enzymatic activity. It is highly probable that the carbonyl oxygen of the cyclopentanone ring of this compound forms a hydrogen bond with one of these aspartate residues or with nearby residues like Glycine (Gly) or Threonine (Thr). researchgate.netmdpi.com The nitrogen atom of the benzonitrile group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The active site of BACE1 contains several hydrophobic pockets. The benzene ring of the benzonitrile moiety and the aliphatic part of the cyclopentanone ring are expected to fit into these pockets, forming hydrophobic interactions with residues such as Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe). mdpi.com

π-π Stacking: The aromatic ring of the benzonitrile group can engage in π-π stacking interactions with the side chain of aromatic residues like Tyr71, which is located in the flap region of BACE1. mdpi.com

Table 2: Predicted Molecular Interactions between this compound and BACE1

Type of InteractionFunctional Group of LigandPotential Interacting Residues in BACE1
Hydrogen BondingCarbonyl group (cyclopentanone)Asp32, Asp228, Gly225, Thr226 mdpi.com
Nitrile group (benzonitrile)Gln73, Thr72 mdpi.com
Hydrophobic InteractionsBenzene ring, Cyclopentyl ringLeu30, Ile117, Val69, Phe108 mdpi.commdpi.com
π-π StackingBenzene ringTyr71, Phe108 mdpi.com

The predicted binding mode of this compound suggests a mechanism of competitive inhibition of BACE1. By occupying the active site, the compound prevents the natural substrate, Amyloid Precursor Protein (APP), from binding.

The key steps in the proposed mechanism of inhibition are:

Binding to the Active Site: this compound enters the active site cleft of the BACE1 enzyme.

Formation of Key Interactions: The compound forms a stable complex with the enzyme through a network of hydrogen bonds and hydrophobic interactions, as detailed in the previous section. The interaction with the catalytic aspartate residues (Asp32 and Asp228) is particularly critical.

Blocking Substrate Access: The presence of the inhibitor in the active site physically obstructs the binding of APP.

Prevention of Catalysis: Even if APP could bind, the interaction of the inhibitor with the catalytic dyad would prevent the necessary conformational changes and the catalytic action of the enzyme, which involves the cleavage of APP.

This mode of inhibition is characteristic of many small-molecule BACE1 inhibitors designed for the treatment of Alzheimer's disease. mdpi.comnih.gov The potency of the inhibition is directly related to the binding affinity of the compound, which is a function of the sum of all intermolecular interactions between the ligand and the enzyme.

Research Applications Beyond Direct Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The structural attributes of 4-(3-Oxocyclopentyl)benzonitrile make it an ideal candidate for the construction of intricate molecular designs. Organic chemists often utilize such "building blocks" to assemble larger, more complex molecules with specific functions, such as pharmaceuticals or materials with unique properties.

While specific, publicly documented examples of its use in creating advanced molecular architectures are not widespread, the potential of this compound is evident from its structure. The cyclopentanone (B42830) moiety can undergo a variety of reactions, including aldol (B89426) condensations, Michael additions, and Wittig reactions, to build larger carbon skeletons. The benzonitrile (B105546) group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to direct ortho-metalation, allowing for the introduction of additional functional groups on the aromatic ring. These reaction pathways open the door to the synthesis of polycyclic and sterically complex molecules that are often challenging to produce through other means.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of drugs. The nitrile and ketone functionalities of this compound serve as excellent handles for the construction of various heterocyclic rings. For instance, the ketone can react with hydrazines or hydroxylamines to form pyrazolines or isoxazolines, respectively. The nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles. Although detailed studies on this specific compound are limited, the general reactivity patterns of benzonitriles and cyclopentanones strongly suggest its utility in this area.

Applications in Catalysis and Ligand Design

The development of new catalysts and ligands is crucial for advancing chemical synthesis, enabling reactions to be more efficient, selective, and environmentally friendly.

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential coordinating atom for transition metals. While not a classic ligand in the vein of phosphines or N-heterocyclic carbenes, the nitrile functionality can and does coordinate to metal centers. This interaction can be exploited in catalyst design, where the benzonitrile derivative could act as a hemilabile ligand—a ligand that can partially dissociate from the metal center to open up a coordination site for catalysis. However, there is currently a lack of specific research demonstrating the use of this compound itself as a ligand in published catalytic systems.

Beyond direct coordination, this compound can be chemically modified to create more sophisticated ligands. The aromatic ring can be functionalized with other coordinating groups, or the cyclopentyl ring can be elaborated into a chiral scaffold. This would allow for the creation of bidentate or polydentate ligands with well-defined stereochemistry, which are highly sought after for asymmetric catalysis. The modular nature of this compound makes it an attractive, though as of now underexplored, platform for ligand development.

Potential in Materials Science and Polymer Chemistry

Monomer or Constituent in Specialty Polymers and Resins

The bifunctional nature of this compound, possessing both a nitrile and a ketone group, makes it a candidate as a monomer or a constituent in the synthesis of specialty polymers and resins. The nitrile group can undergo various polymerization reactions, including cyclotrimerization to form triazine rings, leading to highly cross-linked and thermally stable polymers. The ketone functionality on the cyclopentyl ring offers a site for further polymer modification or for creating specific polymer architectures.

Although specific research detailing the use of this compound in polymerization is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential. For instance, polymers incorporating this monomer could exhibit enhanced thermal stability, improved mechanical properties, and specific solvent resistance due to the rigid aromatic and alicyclic structures. The synthesis of such polymers could involve step-growth polymerization or chain-growth polymerization, depending on the reaction conditions and the other co-monomers used.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive Group(s)Potential Polymer Characteristics
CyclotrimerizationNitrile (C≡N)High cross-link density, thermal stability, chemical resistance
PolycondensationKetone (C=O)Thermoplastic or thermosetting resins, potential for post-polymerization modification
CopolymerizationNitrile or KetoneTailored properties by incorporating other monomers

Development of Advanced Functional Materials (e.g., optical properties, NLO chromophores)

The development of advanced functional materials, particularly those with specific optical properties, is a key area where molecules like this compound could find application. The benzonitrile moiety is a known component in the design of nonlinear optical (NLO) chromophores. nih.gov These materials are of great interest for applications in telecommunications, optical computing, and data storage.

Table 2: Key Features of this compound Relevant to Functional Materials

Molecular FeaturePotential Contribution to Functional Properties
Benzonitrile GroupElectron-accepting character for NLO applications
Aromatic Ringπ-system for charge transfer; site for further functionalization
Cyclopentyl RingRigid spacer affecting molecular packing and thermal properties
Ketone GroupSite for chemical modification to tune properties

Chemical Solvents and Industrial Intermediates

The physical and chemical properties of this compound suggest its potential use as a specialty chemical solvent or an industrial intermediate. Benzonitrile itself is used as a solvent for some resins, polymers, and anhydrous metallic salts. nih.gov The addition of the oxocyclopentyl group to the benzonitrile structure would alter its solvent properties, such as its polarity, boiling point, and solvency for specific compounds.

As an industrial intermediate, the reactivity of both the nitrile and ketone groups allows for the synthesis of a wide range of other chemical entities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic compounds. The ketone group can undergo reactions such as reduction to an alcohol, reductive amination, or aldol condensation. This versatility makes this compound a potentially valuable building block in multi-step industrial syntheses for pharmaceuticals, agrochemicals, or other specialty chemicals.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Forms

The synthesis of enantiomerically pure forms of 4-(3-Oxocyclopentyl)benzonitrile is a critical area for future investigation. Chiral cyclopentanones are vital precursors in the asymmetric synthesis of a diverse range of target molecules. acs.org The development of novel asymmetric synthetic methodologies would allow for the production of specific stereoisomers, which is crucial for understanding structure-activity relationships in various applications.

Current asymmetric strategies for similar structures often involve organocatalytic or metal-catalyzed reactions. For instance, asymmetric Michael additions to α,β-unsaturated precursors are a powerful tool for constructing chiral cyclic systems. researchgate.netbyjus.com Future research could focus on adapting these methods, such as using chiral secondary amines or N-heterocyclic carbenes, to control the stereochemistry during the formation of the cyclopentanone (B42830) ring. nih.gov Another promising avenue is the catalytic C-C activation of 3-arylcyclopentanones, which has been shown to be effective for the enantioselective synthesis of related terpenoids. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for this compound

MethodologyCatalyst TypePotential Advantages
Asymmetric Michael AdditionChiral secondary amines, N-heterocyclic carbenesHigh enantioselectivity, mild reaction conditions.
Catalytic C-C ActivationRhodium complexesEnantioselective access to polysubstituted cyclic systems.
Asymmetric HydrogenationChiral metal complexesDirect reduction of an unsaturated precursor to a chiral cyclopentanone.

Exploration of Sustainable and Green Chemistry Protocols for Production

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign production methods. This includes the use of greener solvents, catalysts, and energy sources.

For the benzonitrile (B105546) component, green synthetic routes from benzaldehyde (B42025) using recyclable ionic liquids have been reported, offering high yields and simplified purification. syrris.comnih.gov The oxidation of cyclic alcohols to ketones is another area where green chemistry can be applied, for example, by using hydrogen peroxide as a clean oxidant. nih.gov A significant goal would be to combine these approaches into a streamlined, eco-friendly process for producing this compound. The use of photocatalysis with visible light and air as an oxidant for the synthesis of aromatic ketones also presents a promising green alternative. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. syrris.com The integration of the synthesis of this compound with flow chemistry platforms could significantly enhance its production efficiency. nih.govallfordrugs.com Automated flow systems can facilitate multi-step syntheses, purification, and real-time analysis, accelerating the generation of compound libraries for screening purposes. nih.govdrugdiscoverytrends.com

Automated synthesis platforms, which are becoming increasingly sophisticated, can be programmed to perform complex reaction sequences with high precision. oxfordglobal.comprotheragen.ai By leveraging these technologies, researchers could rapidly explore a wide range of derivatives of this compound, systematically modifying its structure to fine-tune its properties for specific applications. nih.govresearchgate.net

Deeper Elucidation of Complex Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Key reactions that could be employed in its synthesis include Friedel-Crafts acylation and Michael addition.

The Friedel-Crafts acylation mechanism involves the formation of an acylium ion that acts as an electrophile, attacking the aromatic ring. sigmaaldrich.combyjus.comucalgary.ca The Michael addition, on the other hand, proceeds via the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. byjus.comwikipedia.org Future research should employ a combination of experimental techniques and computational modeling to gain deeper insights into the transition states, intermediates, and kinetic profiles of these reactions as they apply to the synthesis of this specific molecule.

Design of Next-Generation Molecular Probes for Chemical Biology Research (excluding clinical applications)

The benzonitrile and cyclopentanone moieties are both valuable components in the design of molecular probes for chemical biology research. The nitrile group can act as a hydrogen bond acceptor or a reactive handle for bioconjugation, while the ketone can be functionalized to introduce reporter groups or affinity tags. Trifunctional building blocks containing these features are becoming increasingly important for developing chemical probes.

Future research could focus on designing derivatives of this compound as probes to study biological processes in vitro. For example, the nitrile group has been incorporated into fluorescent probes for the detection of specific analytes. nih.gov The development of such probes based on the this compound scaffold could provide new tools for investigating enzyme activity, protein-protein interactions, and other fundamental biological questions, without a direct clinical application focus.

Advanced Structure-Based Design Principles for Targeted Chemical Functionality

Structure-based design is a powerful approach for developing molecules with specific functions. By understanding the three-dimensional structure of a target protein, small molecules can be designed to bind with high affinity and selectivity. The this compound scaffold offers a versatile framework for such design efforts.

Future research in this area would involve using computational modeling and structural biology techniques to design derivatives of this compound that can interact with specific biological targets. The structure-activity relationship (SAR) of related cyclopentanone derivatives has been studied to develop inhibitors for various enzymes. nih.govnih.gov By systematically modifying the substituents on both the cyclopentanone and benzonitrile rings, it is possible to create a library of compounds with diverse chemical functionalities, leading to the discovery of molecules with novel properties for research applications.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Oxocyclopentyl)benzonitrile, and how can reaction conditions be optimized for higher yields?

Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach involving cyclopentanone derivatives and benzonitrile precursors. For example, a Knoevenagel condensation followed by cyclization under acidic conditions has been used for similar ketone-containing benzonitriles .
  • Optimization Strategies :
    • Catalyst Selection : Use Lewis acids (e.g., Fe complexes) to enhance reaction efficiency, as demonstrated in hydrosilylation reactions for related compounds .
    • Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and byproduct formation.
    • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1) yields >90% purity .

Q. How do spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural identity of this compound?

Answer:

  • FT-IR : The carbonyl stretch (C=O) of the oxocyclopentyl group appears at ~1700–1750 cm⁻¹, while the nitrile (C≡N) peak is observed at ~2220–2240 cm⁻¹ .
  • NMR :
    • ¹H NMR : Protons on the cyclopentyl ring show multiplet signals at δ 2.5–3.0 ppm. The aromatic protons of the benzonitrile moiety resonate at δ 7.4–8.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~205–210 ppm, and the nitrile carbon (C≡N) at δ ~115–120 ppm .
  • UV-Vis : A strong absorption band near 270–290 nm corresponds to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. What computational methods (e.g., DFT, NBO) are used to analyze the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates moderate reactivity, suitable for charge-transfer applications .
    • Electrostatic potential (ESP) maps reveal electron-deficient regions at the nitrile group, favoring nucleophilic attacks .
  • Natural Bond Orbital (NBO) Analysis :
    • Identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–C)) stabilizing the oxocyclopentyl moiety .
  • Fukui Indices : Predict reactive sites for electrophilic (f⁺) and nucleophilic (f⁻) reactions. The carbonyl oxygen and nitrile carbon show high f⁺ and f⁻ values, respectively .

Q. How can contradictions in experimental and computational data (e.g., NMR chemical shifts) be resolved for this compound?

Answer:

  • Solvent Effects : Computational models often assume gas-phase conditions. Incorporating solvent polarity (e.g., PCM model for DMSO) reduces discrepancies in predicted vs. experimental NMR shifts by up to 0.5 ppm .
  • Dynamic Effects : MD simulations account for conformational flexibility, correcting deviations in NOE correlations for cyclopentyl ring protons .
  • Hybrid Approaches : Combine DFT with empirical scaling factors for vibrational frequencies (e.g., scaling IR peaks by 0.96–0.98) to align with experimental FT-IR data .

Q. What strategies are effective in improving the drug-likeness of this compound derivatives?

Answer:

  • Structural Modifications :
    • Introduce hydroxyl or methoxy groups to enhance solubility (e.g., 4-methoxy derivatives show logP reductions of ~0.8 units) .
    • Replace the nitrile with a bioisostere (e.g., tetrazole) to reduce toxicity while retaining hydrogen-bonding capacity .
  • ADMET Profiling :
    • Use SwissADME or ADMETlab to predict permeability (e.g., Caco-2 cell model: Papp > 1 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Q. How does steric hindrance from the cyclopentyl group influence molecular docking outcomes with biological targets?

Answer:

  • Docking Simulations :
    • The oxocyclopentyl group introduces steric clashes in rigid binding pockets (e.g., HIV-1 reverse transcriptase), reducing binding affinity by ~30% compared to linear analogs .
    • Flexible docking (e.g., AutoDock Vina with side-chain rotamer sampling) accommodates the cyclopentyl ring’s conformational flexibility, improving pose prediction accuracy .
  • Pharmacophore Modeling : The ketone oxygen acts as a hydrogen-bond acceptor, critical for interactions with residues like Asp113 in thrombin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.